molecular formula C23H30BrN3 B5703669 1-(1-Benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine

1-(1-Benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine

Cat. No.: B5703669
M. Wt: 428.4 g/mol
InChI Key: REKOEVOMKJJQFM-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperidine ring: Starting with a benzylamine derivative, the piperidine ring can be formed through cyclization reactions.

    Bromination: Introduction of the bromine atom to the phenyl ring using brominating agents like bromine or N-bromosuccinimide (NBS).

    Coupling reactions: The final step often involves coupling the piperidine and piperazine rings through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, especially at the bromine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of pharmaceuticals or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine would involve its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways would depend on its structure and the biological system . Typically, piperazine derivatives can act on neurotransmitter systems, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine: Lacks the bromine atom.

    1-(1-Benzylpiperidin-4-yl)-4-(2-chlorophenyl)piperazine: Contains a chlorine atom instead of bromine.

    1-(1-Benzylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine: Contains a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 1-(1-Benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BrN3/c24-23-9-5-4-8-21(23)19-26-14-16-27(17-15-26)22-10-12-25(13-11-22)18-20-6-2-1-3-7-20/h1-9,22H,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKOEVOMKJJQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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